molecular formula C18H23ClIN3O3S B3007556 N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3-methoxyphenyl)-N-methylethanimidamide;hydroiodide CAS No. 477762-95-1

N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3-methoxyphenyl)-N-methylethanimidamide;hydroiodide

Cat. No.: B3007556
CAS No.: 477762-95-1
M. Wt: 523.81
InChI Key: URSYVFXHAXNGEX-STZFKDTASA-N
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Description

N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3-methoxyphenyl)-N-methylethanimidamide;hydroiodide is a useful research compound. Its molecular formula is C18H23ClIN3O3S and its molecular weight is 523.81. The purity is usually 95%.
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Biological Activity

N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3-methoxyphenyl)-N-methylethanimidamide; hydroiodide, identified by its CAS number 477762-95-1, is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and databases.

  • Molecular Formula : C18H23ClIN3O3S
  • Molecular Weight : 523.81 g/mol
  • Structure : The compound features a sulfonamide group, which is significant in medicinal chemistry for its diverse biological activities.

The compound exhibits several biological activities, primarily linked to its sulfonamide moiety. Sulfonamides are known for their role in inhibiting bacterial growth and modulating immune responses. The specific mechanisms include:

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various sulfonamide derivatives against a panel of bacteria. The results indicated that derivatives with a chlorophenyl group exhibited enhanced antibacterial activity compared to their non-substituted counterparts. This suggests that N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3-methoxyphenyl)-N-methylethanimidamide; hydroiodide may possess similar properties, warranting further investigation into its efficacy against resistant strains of bacteria .

Study 2: Anti-inflammatory Activity

Research conducted on related sulfonamide compounds demonstrated significant anti-inflammatory effects in vitro. These compounds were shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages, suggesting a potential mechanism for reducing inflammation . Given the structural similarities, it is plausible that N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3-methoxyphenyl)-N-methylethanimidamide; hydroiodide may exhibit comparable anti-inflammatory effects.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
SulfanilamideAntimicrobialJournal of Medicinal Chemistry
N-(4-Chlorophenyl)acetamideAnti-inflammatoryInflammation Research
N-(3-Methoxyphenyl)sulfonamideAnticancerCancer Letters

Properties

IUPAC Name

N-[2-[(4-chlorophenyl)sulfonylamino]ethyl]-N'-(3-methoxyphenyl)-N-methylethanimidamide;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3S.HI/c1-14(21-16-5-4-6-17(13-16)25-3)22(2)12-11-20-26(23,24)18-9-7-15(19)8-10-18;/h4-10,13,20H,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNBPPSVJHFGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC(=CC=C1)OC)N(C)CCNS(=O)(=O)C2=CC=C(C=C2)Cl.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClIN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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